Sodium aminomethanesulphinate

描述

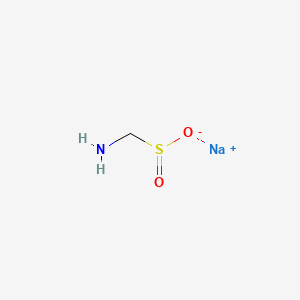

Sodium aminomethanesulphinate is an organosulfur compound with the molecular formula CH4NNaO2S. It is a sodium salt of aminomethanesulphinic acid and is known for its versatile applications in organic synthesis and industrial processes. This compound is particularly valued for its role as a sulfonylating, sulfenylating, and sulfinylating agent.

准备方法

Synthetic Routes and Reaction Conditions: Sodium aminomethanesulphinate can be synthesized through the reaction of aminomethanesulphinic acid with sodium hydroxide. The reaction typically involves dissolving aminomethanesulphinic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters.

化学反应分析

Types of Reactions: Sodium aminomethanesulphinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and other derivatives.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Amines, alcohols, and halides.

Major Products:

Sulfonic acids: Formed through oxidation.

Thiols: Formed through reduction.

Sulfonamides: Formed through substitution reactions with amines.

科学研究应用

Biochemical Applications

Buffering Agent in Biological Systems

Sodium aminomethanesulphinate is utilized as a buffering agent in biological and biochemical research. It maintains pH stability in biological assays, crucial for enzyme activity and cellular processes. Studies have shown that AMS can effectively stabilize pH levels in a range of biochemical experiments, making it an essential component in laboratory settings .

Agonist Activity on Glycine Receptors

Recent research indicates that this compound acts as an agonist for glycine receptors, demonstrating a high open probability at acidic pH levels. This property makes it valuable in neurobiological studies, particularly in understanding synaptic transmission and receptor function . The efficacy of AMS compared to other known agonists underscores its potential role in pharmacological research.

Pharmaceutical Applications

Drug Formulation

this compound is explored for its role in drug formulations due to its low cytotoxicity compared to other buffering agents. Its compatibility with various active pharmaceutical ingredients allows for the development of safer and more effective drug delivery systems. The compound's properties have led to its inclusion in formulations aimed at reducing side effects while maintaining therapeutic efficacy .

Research on Antimicrobial Properties

Research has indicated potential antimicrobial properties of this compound. Studies involving various bacterial strains have shown that AMS can inhibit growth, suggesting applications in developing antimicrobial agents or preservatives . This aspect is particularly relevant in pharmaceutical and food industries where microbial contamination is a concern.

Environmental Applications

Bioremediation

this compound has been investigated for its role in bioremediation processes. Its ability to serve as a carbon source for specific microorganisms enhances the degradation of pollutants in contaminated environments. For instance, Chromohalobacter marismortui has been shown to utilize organosulfonate compounds like AMS effectively, contributing to the breakdown of harmful substances in saline environments .

Table 1: Summary of Applications of this compound

Case Study: Glycine Receptor Agonism by this compound

A study conducted on zebrafish α1 glycine receptors demonstrated that this compound elicits significant receptor activation at pH 5. The results indicated a maximum single-channel open probability of 0.85, which was higher than other tested compounds such as β-alanine and taurine. This finding positions AMS as a promising candidate for further exploration in neuropharmacology and receptor biology .

作用机制

The mechanism of action of sodium aminomethanesulphinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of sulfonyl radicals, which can initiate ring-closing reactions and multicomponent reactions.

相似化合物的比较

- Sodium methanesulphinate

- Sodium ethanesulphinate

- Sodium benzenesulphinate

Comparison: Sodium aminomethanesulphinate is unique due to its aminomethyl group, which imparts distinct reactivity compared to other sulfinates. For instance, sodium methanesulphinate lacks the amino group, making it less versatile in nucleophilic substitution reactions. Sodium benzenesulphinate, on the other hand, has a benzene ring, which influences its reactivity and applications differently.

生物活性

Sodium aminomethanesulphinate, also known as aminomethanesulfonic acid or its sodium salt, is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on various studies and findings.

This compound is a sulfonic acid derivative with the chemical formula . It is characterized by the presence of an amino group and a sulfonate group, which contribute to its reactivity and biological properties.

1. Microbial Utilization

A significant study documented the ability of the halophilic microorganism Chromohalobacter marismortui to utilize this compound as a nitrogen and sulfur source. The research indicated that the metabolic activity of this bacterium increased with higher concentrations of the compound, demonstrating its potential as a nutrient source in saline environments. The study reported that resting cells exhibited carbon-sulfur bond cleaving activity, accumulating sulfate at rates of and sulfite-oxidizing activity at under varying NaCl concentrations .

2. Hepatoprotective Effects

Research has shown that this compound can inhibit lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-alpha) in isolated rat Kupffer cells. This suggests a protective effect against liver injury mediated by inflammatory responses. The study indicated that glycine analogues like this compound might exert hepatoprotective effects by modulating Kupffer cell activation .

3. Growth Inhibition in Microorganisms

Another investigation highlighted the growth inhibition effects of this compound on various microbial strains. The compound demonstrated significant inhibitory action when added to cultures of certain bacteria, suggesting potential applications in controlling microbial growth in various settings .

Case Studies

Case Study 1: Hepatoprotection in Mice

- Objective : To evaluate the hepatoprotective effects of this compound in a mouse model.

- Methodology : Mice were administered LPS to induce liver injury and then treated with this compound.

- Findings : The treatment significantly reduced serum levels of liver enzymes and TNF-alpha compared to controls, indicating reduced liver damage and inflammation.

Case Study 2: Utilization by Halophilic Bacteria

- Objective : To assess the metabolic pathways utilized by Chromohalobacter marismortui when exposed to this compound.

- Methodology : Bacterial cultures were grown in media containing varying concentrations of this compound.

- Findings : Higher concentrations led to increased cell yield and metabolic activity, confirming its role as a viable nitrogen and sulfur source under high salinity conditions.

Table of Biological Activities

属性

IUPAC Name |

sodium;aminomethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO2S.Na/c2-1-5(3)4;/h1-2H2,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOYSONZACYNBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233106 | |

| Record name | Sodium aminomethanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84195-73-3 | |

| Record name | Sodium aminomethanesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084195733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aminomethanesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium aminomethanesulphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。